

# MK6-83: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK6-83

Cat. No.: B1676625

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## Abstract

**MK6-83** is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel. Its ability to activate both wild-type and certain mutant forms of TRPML1 has positioned it as a valuable research tool and a potential therapeutic lead, particularly for the lysosomal storage disorder Mucopolidosis type IV (MLIV). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **MK6-83**. It includes detailed experimental protocols for the characterization of its effects on cellular calcium signaling, autophagy, and zinc homeostasis.

## Chemical Structure and Physicochemical Properties

**MK6-83**, with the chemical name 5-Methyl-N-[2-(1-piperidiny)phenyl]-2-thiophenesulfonamide, is a small molecule with a molecular weight of 336.47 g/mol [\[1\]](#) Its chemical structure and key properties are summarized in the tables below.

Identifier	Value
IUPAC Name	5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS Number	1062271-24-2[1]
Molecular Formula	C16H20N2O2S2[1]
Molecular Weight	336.47[1]
SMILES	<chem>CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3</chem>
InChI Key	IRGYSXZCDAWOOC-UHFFFAOYSA-N[1]

Property	Value
Physical State	Solid
Purity	≥98% (HPLC)[1]
Storage	Store at +4°C[1]

Solubility	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	33.65[1]	100[1]
Ethanol	3.36[1]	10[1]

Note: A detailed, step-by-step synthesis protocol for **MK6-83** is not readily available in the public domain and is therefore not included in this guide.

## Biological Activity and Mechanism of Action

**MK6-83** is a potent activator of TRPML channels, with a notable specificity for TRPML1.[1][2] Activation of TRPML1 by **MK6-83** leads to the release of Ca<sup>2+</sup> from lysosomes into the cytoplasm, initiating a cascade of downstream signaling events.

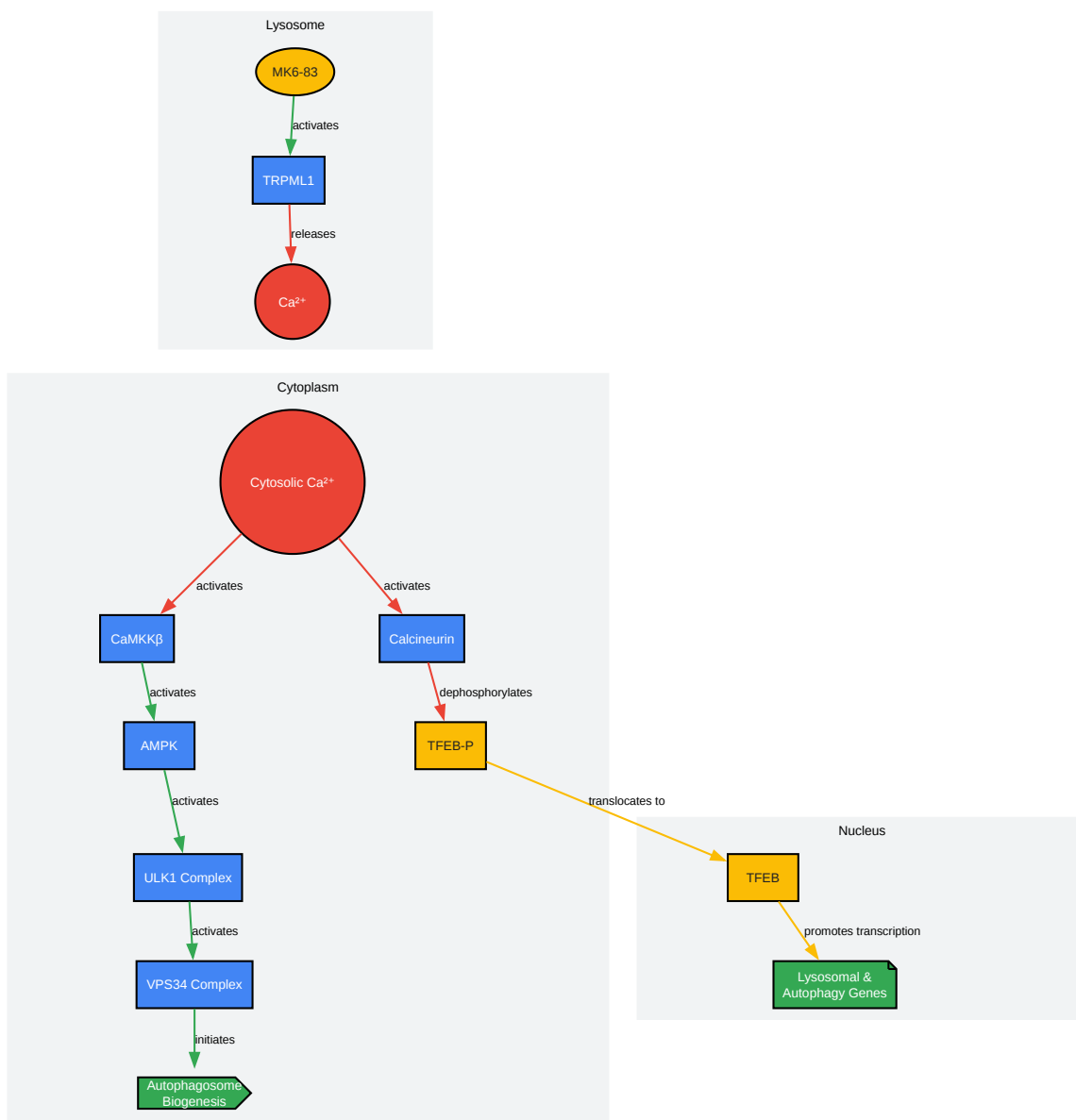
## TRPML1 Agonism

**MK6-83** activates the wild-type TRPML1 channel with high potency.<sup>[1]</sup> Importantly, it also activates certain mutant forms of TRPML1 that are associated with Mucopolysaccharidosis type IV (MLIV), a neurodegenerative lysosomal storage disorder.<sup>[1]</sup> This has significant implications for the potential therapeutic use of **MK6-83** in MLIV.

Target	EC50
Wild-type TRPML1	110 nM <sup>[1]</sup>
F408Δ TRPML1 Mutant	1.23 μM <sup>[1]</sup>
F465L TRPML1 Mutant	0.1 μM <sup>[1]</sup>
Endosomal TRPML1 in DMD myocytes	285 nM <sup>[2]</sup>

## Signaling Pathways

The activation of TRPML1 by **MK6-83** triggers a signaling cascade that impacts several crucial cellular processes, including autophagy and lysosomal biogenesis. A key downstream effector is the transcription factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression.



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Caption: **MK6-83** mediated TRPML1 signaling pathway.

## Cellular Functions

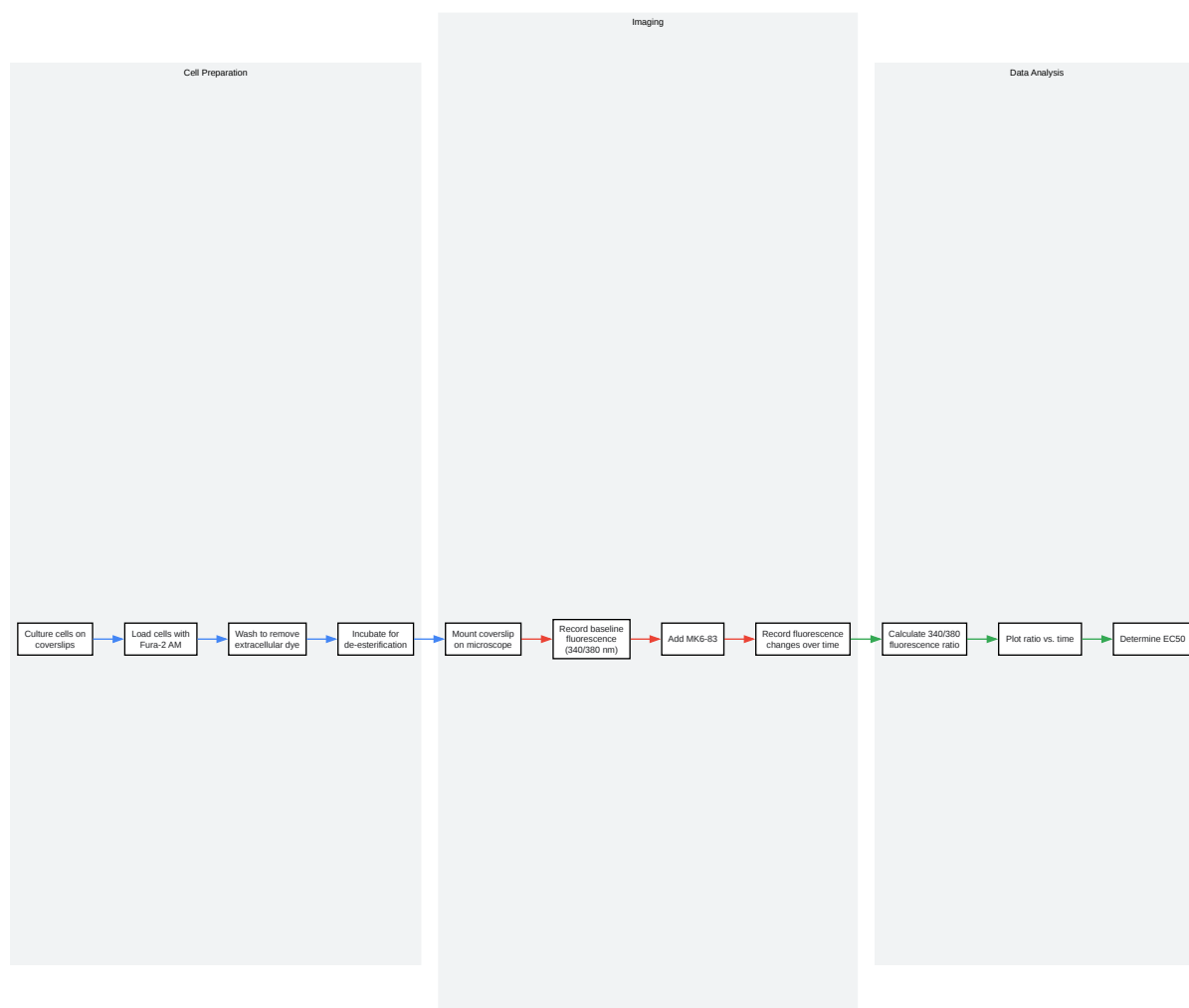
The activation of TRPML1 by **MK6-83** has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients.<sup>[1]</sup> It also arrests autophagic flux by interfering with the fusion between autophagosomes and lysosomes.<sup>[2]</sup>

## Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of **MK6-83**.

### TRPML1 Activation Assay using Calcium Imaging

This protocol describes the measurement of TRPML1 activation by monitoring intracellular calcium levels using the fluorescent indicator Fura-2 AM.



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Caption: Experimental workflow for calcium imaging.

Materials:

- Cells expressing TRPML1 (e.g., HEK293 cells transfected with TRPML1)
- Glass-bottom dishes or coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- **MK6-83** stock solution (in DMSO)
- Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
- Fura-2 AM Loading:
  - Prepare a loading solution of 2-5  $\mu$ M Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
  - Remove the culture medium from the cells and wash once with HBSS.
  - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Washing and De-esterification:
  - Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
  - Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
- Imaging:
  - Mount the dish/coverslip on the fluorescence microscope.

- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
- Add **MK6-83** at the desired concentration to the cells.
- Record the changes in fluorescence intensity at both excitation wavelengths over time.
- Data Analysis:
  - Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
  - Plot the 340/380 ratio as a function of time to visualize the calcium response.
  - For dose-response experiments, plot the peak change in the 340/380 ratio against the logarithm of the **MK6-83** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## Autophagy Flux Assay by LC3 Western Blot

This protocol assesses the effect of **MK6-83** on autophagic flux by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

Materials:

- Cell line of interest
- **MK6-83** stock solution (in DMSO)
- Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane



- Primary antibody against LC3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
  - Plate cells and allow them to adhere.
  - Treat cells with **MK6-83** at various concentrations for the desired time.
  - In parallel, treat cells with **MK6-83** in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment). Include vehicle and inhibitor-only controls.
- Protein Extraction:
  - Wash cells with ice-cold PBS and lyse them in lysis buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
  - Quantify the band intensities for LC3-I and LC3-II.
  - Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., GAPDH or  $\beta$ -actin).
  - Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

## Zinc Homeostasis Assay

This protocol describes the use of the fluorescent zinc indicator Zinquin to assess changes in intracellular free zinc levels upon treatment with **MK6-83**.

### Materials:

- Cells of interest
- **MK6-83** stock solution (in DMSO)
- Zinquin ethyl ester
- HBSS or other suitable buffer
- Fluorescence microscope or plate reader with appropriate filters (Excitation ~365 nm, Emission ~485 nm)

### Procedure:

- Cell Seeding: Plate cells in a format suitable for fluorescence measurement (e.g., glass-bottom dish or black-walled 96-well plate).

- Cell Treatment: Treat cells with **MK6-83** at the desired concentrations and for the appropriate duration. Include a vehicle control.
- Zinquin Loading:
  - Prepare a loading solution of 25  $\mu$ M Zinquin ethyl ester in HBSS.
  - Wash the cells once with HBSS.
  - Incubate the cells with the Zinquin loading solution for 30 minutes at 37°C.
- Washing: Wash the cells twice with HBSS to remove extracellular Zinquin.
- Fluorescence Measurement:
  - Measure the fluorescence intensity using a fluorescence microscope or plate reader.
- Data Analysis:
  - Quantify the fluorescence intensity for each condition.
  - Compare the fluorescence intensity of **MK6-83**-treated cells to that of control cells to determine the effect on intracellular free zinc.

## Conclusion

**MK6-83** is a well-characterized and valuable pharmacological tool for studying the function of the TRPML1 ion channel. Its ability to modulate lysosomal calcium signaling and autophagy makes it highly relevant for research in lysosomal storage disorders, neurodegenerative diseases, and other conditions where these processes are implicated. The detailed protocols provided in this guide will enable researchers to effectively utilize **MK6-83** to investigate the intricate roles of TRPML1 in cellular physiology and pathophysiology.

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## References

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- To cite this document: BenchChem. [MK6-83: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676625#chemical-structure-and-properties-of-mk6-83]

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